
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane is a heterocyclic organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is also known by its IUPAC name, (2-butan-2-yl-1-ethynylcyclohexyl) acetate . This compound is characterized by its unique structure, which includes an ethynyl group and an acetate ester.
Preparation Methods
The synthesis of 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and sec-butyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane can be compared with other similar compounds:
Properties
CAS No. |
37172-05-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(2-butan-2-yl-1-ethynylcyclohexyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3 |
InChI Key |
PKVIIPGIGKYQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCCC1(C#C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


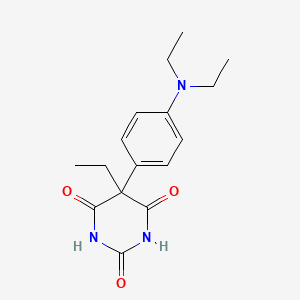




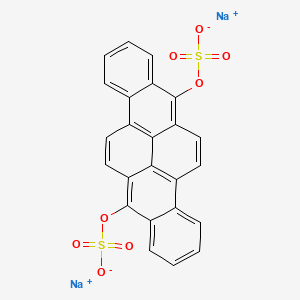
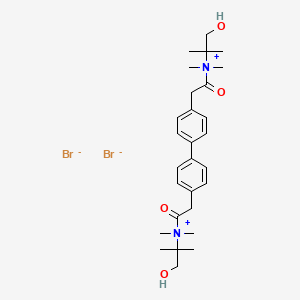
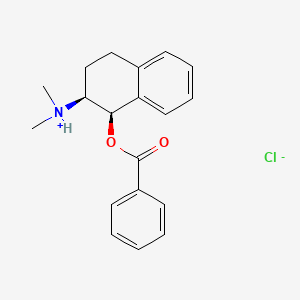
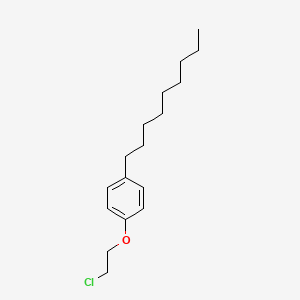
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
